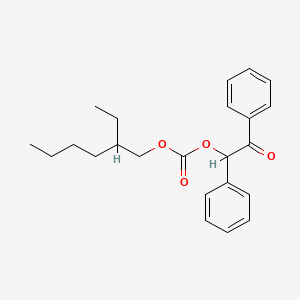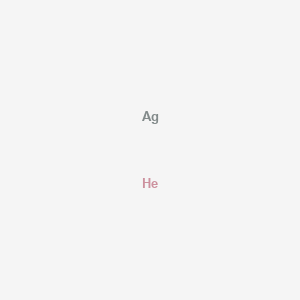
Helium--silver (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Helium–silver (1/1) is a unique compound formed by the combination of helium and silver ions This compound is notable for its applications in various scientific fields, particularly due to the distinct properties of helium and silver Helium, being a noble gas, is chemically inert, while silver is known for its excellent conductivity and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions: The preparation of helium–silver (1/1) typically involves the co-implantation of helium and silver ions into a substrate. One common method is the implantation of helium and silver ions into polycrystalline silicon carbide at elevated temperatures (around 350°C). This process involves the use of ion implantation techniques where helium ions are implanted at a specific energy level, followed by the implantation of silver ions .
Industrial Production Methods: Industrial production of helium–silver (1/1) is less common due to the specialized equipment and conditions required. the process generally involves the use of high-energy ion implantation systems and precise control of temperature and ion fluence to achieve the desired compound formation.
化学反応の分析
Types of Reactions: Helium–silver (1/1) primarily undergoes physical interactions rather than traditional chemical reactions due to the inert nature of helium. the presence of silver allows for some interesting interactions:
Oxidation and Reduction: Silver in the compound can participate in redox reactions, although helium remains inert.
Substitution: Silver ions can be substituted in various reactions, but helium does not participate in these reactions.
Common Reagents and Conditions:
Oxidizing Agents: Silver can react with oxidizing agents such as nitric acid.
Reducing Agents: Silver ions can be reduced using agents like sodium borohydride.
Major Products Formed: The major products depend on the specific reactions involving silver. For example, silver nitrate can be formed when silver reacts with nitric acid.
科学的研究の応用
Helium–silver (1/1) has several applications in scientific research:
Chemistry: Used in studies involving ion implantation and material modification.
Biology: Silver’s antimicrobial properties make it useful in biological research, particularly in studying the effects of silver ions on microbial cells
作用機序
The mechanism of action of helium–silver (1/1) primarily involves the properties of silver ions:
Antimicrobial Action: Silver ions disrupt microbial cell membranes, generate reactive oxygen species (ROS), and interfere with cellular processes
Material Modification: Helium ions can create defects in materials, which can be beneficial for certain applications, such as enhancing the diffusion of silver ions.
類似化合物との比較
Helium Compounds: Helium forms very few compounds due to its inert nature. .
Silver Compounds: Silver forms numerous compounds, such as silver nitrate, silver chloride, and silver nanoparticles
Uniqueness of Helium–Silver (1/1): The combination of helium and silver in a single compound is unique due to the contrasting properties of the two elements. Helium’s inertness and silver’s reactivity and antimicrobial properties create a compound with distinct characteristics not found in other helium or silver compounds.
特性
CAS番号 |
188603-15-8 |
|---|---|
分子式 |
AgHe |
分子量 |
111.871 g/mol |
IUPAC名 |
helium;silver |
InChI |
InChI=1S/Ag.He |
InChIキー |
FPQDUGZBUIHCCW-UHFFFAOYSA-N |
正規SMILES |
[He].[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
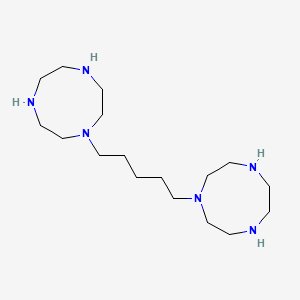
![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)

![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
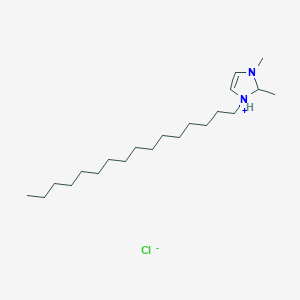
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
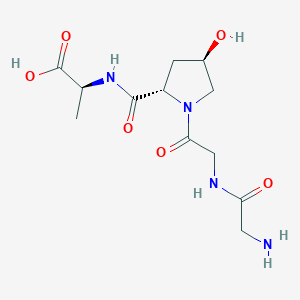
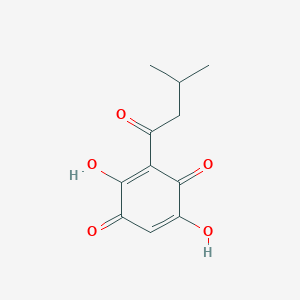
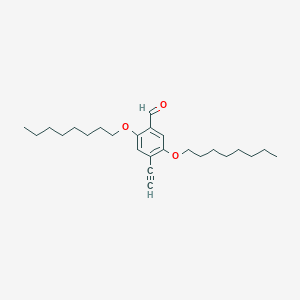
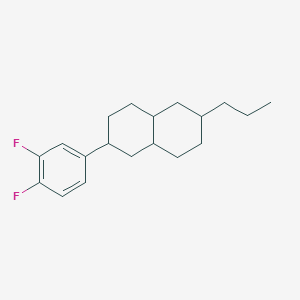
![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)
